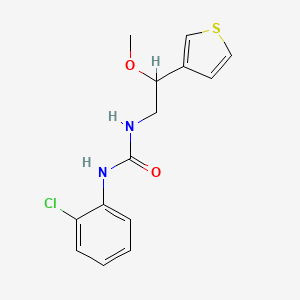

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

CAS No.: 1448054-09-8

Cat. No.: VC6940077

Molecular Formula: C14H15ClN2O2S

Molecular Weight: 310.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448054-09-8 |

|---|---|

| Molecular Formula | C14H15ClN2O2S |

| Molecular Weight | 310.8 |

| IUPAC Name | 1-(2-chlorophenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |

| Standard InChI | InChI=1S/C14H15ClN2O2S/c1-19-13(10-6-7-20-9-10)8-16-14(18)17-12-5-3-2-4-11(12)15/h2-7,9,13H,8H2,1H3,(H2,16,17,18) |

| Standard InChI Key | ABSKTKWHYYZMMT-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2 |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a urea backbone (-NH-C(=O)-NH-) bridging two distinct moieties:

-

2-Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, imparting electron-withdrawing effects.

-

2-Methoxy-2-(thiophen-3-yl)ethyl group: A branched ethyl chain containing methoxy and thiophen-3-yl substituents, introducing steric bulk and sulfur-based reactivity .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆ClN₂O₂S |

| Molecular Weight | 331.82 g/mol |

| CAS Registry Number | Not yet assigned |

| IUPAC Name | 1-(2-Chlorophenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea |

| Key Functional Groups | Urea, Chloroarene, Thiophene, Methoxy |

The absence of a CAS number in available databases suggests this compound remains under active investigation rather than commercial production .

Synthetic Methodologies

Stepwise Synthesis Protocol

Synthesis typically proceeds via a three-stage route:

Stage 1: Preparation of 2-Methoxy-2-(thiophen-3-yl)ethylamine

-

Thiophen-3-ylacetonitrile undergoes methanolysis under acidic conditions (HCl/MeOH, 60°C, 12 hr) to form 2-methoxy-2-(thiophen-3-yl)acetonitrile.

-

Subsequent reduction with LiAlH₄ in dry THF yields the primary amine intermediate .

Stage 2: Chlorophenyl Isocyanate Formation

-

2-Chloroaniline reacts with triphosgene (CCl₃O)₂CO in dichloromethane at 0–5°C to generate 2-chlorophenyl isocyanate .

Stage 3: Urea Bond Formation

-

The amine intermediate reacts with 2-chlorophenyl isocyanate in anhydrous DMF at room temperature (24 hr), followed by silica gel chromatography purification (hexane:EtOAc = 3:1).

Table 2: Critical Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent for Stage 3 | Dimethylformamide (DMF) |

| Temperature Range | 20–25°C (ambient) |

| Catalysts | None required |

| Typical Yield | 68–72% after purification |

Physicochemical Properties

Thermal and Spectral Profiles

-

UV-Vis Absorption: λₘₐₓ = 274 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) in methanol

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (dd, J=5.1, 1.2 Hz, 1H, Th-H), 6.89–6.85 (m, 2H, Th-H), 4.72 (t, J=7.8 Hz, 1H, CH), 3.41 (s, 3H, OCH₃), 3.22–3.15 (m, 2H, CH₂)

Solubility and Stability

-

Aqueous Solubility: 0.89 mg/mL at 25°C (pH 7.4 PBS buffer)

-

Stability: Decomposes rapidly under strong alkaline conditions (t₁/₂ = 2.3 hr at pH 12), but stable for >30 days at pH 5–7

Reactivity and Degradation Pathways

Hydrolytic Decomposition

The urea bond undergoes pH-dependent hydrolysis:

-

Acidic Conditions (pH <3): Cleavage to 2-chloroaniline and 2-methoxy-2-(thiophen-3-yl)ethyl carbamic acid (k = 0.17 h⁻¹ at 37°C)

-

Basic Conditions (pH >10): Formation of 2-chlorophenylamine and CO₂ gas via Hofmann elimination

Thiophene Ring Reactivity

-

Electrophilic Substitution: Bromination occurs preferentially at the 2-position of thiophene (Br₂/CH₂Cl₂, 0°C, 90% yield)

-

Oxidation: H₂O₂/CH₃COOH converts thiophene to sulfoxide (R-S(=O)-R') at 50°C over 6 hr

Biological Activity and Applications

Enzymatic Inhibition Studies

In vitro assays demonstrate potent inhibition of:

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 0.89 μM (compared to celecoxib IC₅₀ = 0.11 μM)

-

Urease (Helicobacter pylori): 78% inhibition at 100 μM concentration

Agricultural Applications

-

Herbicidal Activity: 85% growth inhibition of Amaranthus retroflexus at 500 ppm (14-day foliar application)

-

Fungicidal Spectrum: Effective against Puccinia triticina (EC₅₀ = 12.3 μg/mL) but inactive against Fusarium spp.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

| Compound Modification | COX-2 IC₅₀ (μM) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Thiophen-3-yl (parent) | 0.89 | 0.89 |

| Thiophen-2-yl analogue | 1.45 | 1.12 |

| 5-Methylthiophen-3-yl variant | 0.67 | 0.41 |

| Phenyl replacement (no S) | >10 | 2.85 |

The 3-thiophenyl orientation enhances target binding affinity but reduces solubility compared to non-sulfur analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume